
5-(Aminomethyl)-2-ethylpyridazin-3(2H)-one
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Overview
Description
5-(Aminomethyl)-2-ethylpyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with an aminomethyl group at the 5-position and an ethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-ethylpyridazin-3(2H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-ethylpyridazine with formaldehyde and ammonia, leading to the formation of the aminomethyl group at the 5-position. The reaction is typically carried out in an aqueous medium under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Acylation of the Aminomethyl Group
The primary amine group undergoes nucleophilic acylation reactions with acylating agents such as acetyl chloride or acetic anhydride. This forms stable amide derivatives, often used to modify solubility or biological activity.
Example reaction :
5 Aminomethyl 2 ethylpyridazin 3 2H one+Ac2O→5 Acetamidomethyl 2 ethylpyridazin 3 2H one
Conditions :
-
Solvent: Acetic anhydride or dichloromethane
-
Catalyst: Pyridine (for HCl scavenging)
Key Data :
Acylating Agent | Yield (%) | Product Application |
---|---|---|
Acetic anhydride | 82–89 | Intermediate for SSAO inhibitors |
Benzoyl chloride | 75 | Bioactivity studies |
Alkylation Reactions
The aminomethyl group reacts with alkyl halides (e.g., methyl iodide, benzyl bromide) to form secondary or tertiary amines. This reaction is critical for introducing lipophilic side chains.
Example reaction :
5 Aminomethyl 2 ethylpyridazin 3 2H one+CH3I→5 Methylamino methyl 2 ethylpyridazin 3 2H one
Conditions :
Notable Findings :
-
Ethylamino derivatives exhibit enhanced phosphodiesterase-III (PDE-III) inhibition compared to unmodified analogs .
-
Bulky alkyl groups reduce aqueous solubility but improve membrane permeability .
Condensation with Carbonyl Compounds
The amine reacts with aldehydes or ketones to form Schiff bases, which are intermediates for further cyclization or functionalization.
Example reaction :
5 Aminomethyl 2 ethylpyridazin 3 2H one+PhCHO→5 Benzylideneamino methyl 2 ethylpyridazin 3 2H one
Conditions :
Applications :
-
Schiff bases serve as ligands for metal complexes with antimicrobial activity .
-
Further reduction of Schiff bases yields secondary amines for drug-discovery pipelines .
Ring Functionalization
The pyridazinone ring participates in electrophilic substitution under controlled conditions, though its electron-deficient nature limits reactivity.
Nitration
Nitration occurs at position 4 or 6 of the ring using HNO3
/H2
SO4
, yielding nitro derivatives for downstream reduction to amines.
Conditions :
Halogenation
Chlorination or bromination at position 6 enables cross-coupling reactions (e.g., Suzuki-Miyaura).
Example :
5 Aminomethyl 2 ethylpyridazin 3 2H one+Br2→6 Bromo 5 aminomethyl 2 ethylpyridazin 3 2H one
Conditions :
Oxidation of the Ethyl Group
The ethyl substituent resists mild oxidation but forms a carboxylic acid under strong conditions (e.g., KMnO4
/H2
SO4
) .
Reduction of the Pyridazinone Ring
Catalytic hydrogenation (H2
, Pd/C) reduces the ring to a dihydropyridazinone, altering biological activity .
Complexation with Metal Ions
The aminomethyl group and pyridazinone ring coordinate with transition metals (e.g., Cu2+
, Fe3+
) to form complexes studied for catalytic or therapeutic applications .
Example :
5 Aminomethyl 2 ethylpyridazin 3 2H one+Cu NO3 2→Cu II pyridazinone complex
Applications :
Biological Activity Correlations
Derivatives of 5-(Aminomethyl)-2-ethylpyridazin-3(2H)-one demonstrate:
Scientific Research Applications
5-(Aminomethyl)-2-ethylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-2-ethylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes, inhibiting their function by binding to the active site or allosteric sites .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(aminomethyl)furan: Another heterocyclic compound with aminomethyl groups, used in polymer synthesis.
2,6-Dihydroxynaphthalene derivatives: Compounds with similar functional groups, used in biochemical studies and materials science.
Uniqueness
5-(Aminomethyl)-2-ethylpyridazin-3(2H)-one is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its combination of an aminomethyl group and an ethyl group on the pyridazine ring makes it a versatile scaffold for various applications.
Biological Activity
5-(Aminomethyl)-2-ethylpyridazin-3(2H)-one is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article synthesizes current research findings, case studies, and relevant data on the biological activity of this compound.
Chemical Structure and Properties
This compound belongs to the pyridazinone class of compounds, characterized by a pyridazine ring with an attached carbonyl group. The presence of an amino group at the 5-position and an ethyl group at the 2-position contributes to its unique reactivity and biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may function as an enzyme inhibitor, particularly in the context of antimicrobial and anticancer research. For instance, it has been shown to inhibit certain kinases involved in cell proliferation and survival pathways, leading to potential applications in cancer treatment .
Antimicrobial Activity
Studies have demonstrated that derivatives of pyridazinones, including this compound, exhibit significant antimicrobial properties. These compounds have been evaluated for their efficacy against various bacterial strains, showing promising results in inhibiting growth and biofilm formation .
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly against breast cancer cell lines. In vitro studies revealed that it induces apoptosis through the activation of caspase pathways and inhibition of cell cycle progression . The structure-activity relationship (SAR) studies suggest that modifications to the amino and ethyl groups can enhance potency.
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties. It has been shown to inhibit neuroinflammation and oxidative stress in neuronal cells, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Study 1: Antimicrobial Efficacy
A study conducted by Asif et al. (2017) explored various pyridazinone derivatives for their antimicrobial activity. The results indicated that this compound exhibited notable inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Study 2: Anticancer Activity
In a recent investigation published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyridazinone derivatives, including this compound. The compound demonstrated IC50 values in the low micromolar range against MCF-7 breast cancer cells, highlighting its potential as an anticancer agent .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 5-(Aminomethyl)-2-ethylpyridazin-3(2H)-one derivatives?
- Answer: The synthesis typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example, microwave-assisted Buchwald-Hartwig amination using Pd catalysts (e.g., BrettPhos-Pd-G1) in 1,4-dioxane at 110–120°C has been effective for analogous pyridazinones. Post-reaction purification via prep-HPLC (high pH) or MDAP ensures product isolation .
Q. How is the structural identity of this compound confirmed?
- Answer: X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for related pyridazinone derivatives (e.g., single-crystal studies with R factor = 0.044) . Complementary techniques include high-resolution NMR (e.g., ¹H/¹³C for aminomethyl group identification) and mass spectrometry.
Q. What analytical techniques are used to assess purity in pyridazinone derivatives?
- Answer: Reverse-phase HPLC (high pH mobile phase) is widely employed, with buffer systems like ammonium acetate (pH 6.5) for optimal separation . LC-MS or GC-MS can detect trace impurities, while elemental analysis validates stoichiometry.
Q. How do researchers stabilize the aminomethyl group during synthesis?
- Answer: Protecting groups (e.g., Boc or Fmoc) are often introduced to prevent side reactions. Reaction conditions are optimized to avoid prolonged heating, and inert atmospheres (N₂/Ar) minimize oxidation .
Q. What solvents and catalysts are compatible with pyridazinone chemistry?
- Answer: Polar aprotic solvents (e.g., 1,4-dioxane) and Pd catalysts (e.g., BrettPhos-Pd-G1) are common. Sodium tert-butoxide is frequently used as a base for deprotonation in coupling reactions .
Advanced Research Questions
Q. How can reaction yields for aminomethyl-substituted pyridazinones be improved?
- Answer: Catalyst screening (e.g., RuPhos vs. BrettPhos) and microwave optimization (temperature, time) enhance efficiency. For example, increasing reaction temperature from 110°C to 120°C reduced reaction time from 1 hour to 30 minutes in analogous syntheses . Pre-activation of Pd catalysts may also mitigate side reactions.
Q. What strategies resolve contradictions between spectroscopic and crystallographic data?
- Answer: Discrepancies (e.g., NMR-derived vs. X-ray bond lengths) require recalibration of experimental parameters. For instance, dynamic NMR effects from tautomerism in pyridazinones may necessitate variable-temperature studies or computational validation (DFT calculations) .
Q. How are decomposition pathways of this compound characterized?
- Answer: Accelerated stability studies under stress conditions (heat, light, humidity) identify degradation products. LC-MS/MS and 2D NMR map degradation pathways, while Arrhenius modeling predicts shelf-life .
Q. What are the challenges in scaling up pyridazinone synthesis from lab to pilot plant?
- Answer: Microwave-dependent reactions face scalability issues; transitioning to continuous flow reactors improves heat transfer. Purification bottlenecks (e.g., prep-HPLC) require switching to column chromatography or crystallization .
Q. How do researchers evaluate the biological activity of pyridazinone derivatives?
Properties
Molecular Formula |
C7H11N3O |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
5-(aminomethyl)-2-ethylpyridazin-3-one |
InChI |
InChI=1S/C7H11N3O/c1-2-10-7(11)3-6(4-8)5-9-10/h3,5H,2,4,8H2,1H3 |
InChI Key |
QPDYTHXCWJSRIO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C=C(C=N1)CN |
Origin of Product |
United States |
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